molecular formula C9H14ClNO B13816725 2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one CAS No. 54152-09-9

2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one

Cat. No.: B13816725
CAS No.: 54152-09-9
M. Wt: 187.66 g/mol
InChI Key: DPAUZDMKVYXFLY-UHFFFAOYSA-N
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Description

Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI): is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloro-oxopropyl group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) typically involves the reaction of pyridine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives with various functional groups.

    Reduction Reactions: Hydroxylated pyridine derivatives.

    Oxidation Reactions: Oxidized pyridine derivatives.

Scientific Research Applications

Chemistry: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials, catalysts, and ligands for chemical reactions .

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a model compound to investigate the interactions of pyridine-based molecules with enzymes, receptors, and other biomolecules .

Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Industry: In the industrial sector, Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) involves its interaction with specific molecular targets. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is unique due to its specific substitution pattern on the pyridine ring. The presence of the chloro-oxopropyl group imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

54152-09-9

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2-chloro-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one

InChI

InChI=1S/C9H14ClNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h3,8H,4-6H2,1-2H3

InChI Key

DPAUZDMKVYXFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(CC1)C(=O)C(C)Cl

Origin of Product

United States

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